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Compound of Interest

Compound Name: Angelicain

Cat. No.: B198299 Get Quote

For researchers, scientists, and drug development professionals, this document provides a

comprehensive overview of Angelicin photochemotherapy (PUVA), including detailed

experimental protocols and a summary of its molecular mechanisms. Angelicin, a naturally

occurring angular furanocoumarin, serves as a photosensitizing agent that, upon activation by

Ultraviolet A (UVA) radiation, exhibits potent anti-proliferative and pro-apoptotic effects, making

it a subject of interest for cancer therapy and other applications.

Angelicin's mechanism of action primarily involves its intercalation into DNA.[1] Subsequent

UVA irradiation triggers a photochemical reaction, leading to the formation of monoadducts with

pyrimidine bases, principally thymine.[1][2] This covalent modification of DNA inhibits

replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][3] Unlike its

linear isomer psoralen, which can form both monoadducts and interstrand cross-links,

angelicin's angular structure sterically hinders the formation of cross-links. This distinction is

significant as monoadducts are more readily repaired by cellular mechanisms, potentially

resulting in lower phototoxicity compared to psoralen.

Beyond its direct interaction with DNA, angelicin has been shown to modulate various signaling

pathways implicated in cell survival and inflammation. Notably, it can inhibit the NF-κB and

MAPK signaling pathways, contributing to its anti-inflammatory and anti-cancer properties.

Studies have also indicated its involvement in the PI3K/AKT pathway and its ability to induce

both intrinsic and extrinsic apoptotic cascades.
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Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on the effects of

Angelicin, both alone and in combination with UVA, on different cancer cell lines.

Table 1: Cytotoxicity of Angelicin (IC50 Values)

Cell Line Treatment Duration IC50 Value Reference

SH-SY5Y

(Neuroblastoma)
48 hours 49.56 µM

HL-60 (Leukemia) 24 hours 148.4 µg/mL

HL-60 (Leukemia) 48 hours 41.7 µg/mL

MCF-7 (Breast

Cancer)
Not Specified

Lower than Psoralen

for ERα antagonism

Table 2: Effects of Angelicin on Apoptosis-Related Proteins
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Cell Line
Angelicin
Concentration

Effect Reference

SH-SY5Y ≥ 30 µM

Significant decrease

in Bcl-2, Bcl-xL, and

Mcl-1

SH-SY5Y ≥ 50 µM
Significant increase in

cleaved caspase-9

SH-SY5Y ≥ 40 µM
Significant increase in

cleaved caspase-3

HL-60 40 and 80 µg/mL

Dose-dependent

upregulation of Bax

and downregulation of

Bcl-2

HepG2 & Huh-7 Dose-dependent
Increased expression

of cytochrome C

Experimental Protocols
Herein are detailed protocols for key experiments used to evaluate the efficacy of Angelicin

PUVA therapy in a laboratory setting.

Cell Culture and Angelicin-UVA Treatment
Objective: To treat cultured cancer cells with Angelicin followed by UVA irradiation.

Materials:

Cancer cell line of interest (e.g., A549, MCF-7, SH-SY5Y)

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-

Streptomycin)

Angelicin (Isopsoralen)

Dimethyl sulfoxide (DMSO)
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Phosphate-buffered saline (PBS)

UVA light source (320-400 nm) with a calibrated radiometer

Cell culture plates (6-well, 96-well)

Protocol:

Cell Seeding: Seed cells in appropriate culture plates at a density that allows for logarithmic

growth during the experiment. Incubate at 37°C in a humidified 5% CO2 incubator overnight

to allow for cell attachment.

Angelicin Treatment: Prepare a stock solution of Angelicin in DMSO. Dilute the stock solution

in a complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50

µM). Remove the old medium from the cells and add the medium containing Angelicin.

Incubation: Incubate the cells with Angelicin for a predetermined time (e.g., 1-2 hours) at

37°C.

UVA Irradiation:

Wash the cells twice with PBS to remove any extracellular Angelicin.

Add fresh, pre-warmed PBS or culture medium to the wells to prevent cells from drying out

during irradiation.

Place the culture plate under the UVA light source. The distance from the light source to

the cells should be standardized.

Irradiate the cells with the desired UVA dose (e.g., 1-2 J/cm²). The dose can be calculated

as the product of the intensity of the light (mW/cm²) and the exposure time (seconds).

Post-Irradiation Incubation: After irradiation, replace the PBS with a fresh complete culture

medium.

Incubation: Return the cells to the incubator and incubate for the desired period (e.g., 24, 48,

or 72 hours) before proceeding with downstream assays.
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Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Angelicin PUVA treatment.

Materials:

Treated cells in a 96-well plate

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Protocol:

Following the post-irradiation incubation period, add 10 µL of MTT solution to each well of

the 96-well plate.

Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into

formazan crystals.

Carefully remove the medium from each well.

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

Gently shake the plate for 10 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the untreated control group.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow
Cytometry)
Objective: To quantify the percentage of apoptotic and necrotic cells following Angelicin PUVA

treatment.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b198299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Treated cells in a 6-well plate

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Flow cytometer

Protocol:

Harvest the cells by trypsinization and collect both the adherent and floating cells.

Wash the cells twice with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour.

Live cells: Annexin V-FITC negative, PI negative

Early apoptotic cells: Annexin V-FITC positive, PI negative

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Necrotic cells: Annexin V-FITC negative, PI positive

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Angelicin and a typical

experimental workflow for studying Angelicin PUVA.
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Caption: Angelicin PUVA-mediated signaling pathways leading to apoptosis.
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Caption: A typical experimental workflow for Angelicin PUVA studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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